Arachidonoyl-N,N-dimethyl amide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAVFLICKAOOF-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Structural Modifications in Research
Chemical Synthesis Pathways for Arachidonoyl-N,N-dimethyl amide
This compound (ADMA) is a lipid signaling molecule that has garnered significant interest in scientific research. Its synthesis is a key step in studying its biological functions and potential therapeutic applications. The primary methods for its chemical synthesis involve the formation of an amide bond between arachidonic acid, a polyunsaturated fatty acid, and dimethylamine (B145610).
Conjugation from Arachidonic Acid and Dimethylamine
The most direct and common method for synthesizing this compound is through the coupling of arachidonic acid and dimethylamine. This reaction typically involves the activation of the carboxylic acid group of arachidonic acid to facilitate the nucleophilic attack by dimethylamine.
One approach is the conversion of arachidonic acid to its corresponding acyl chloride. This is often achieved using reagents like thionyl chloride or oxalyl chloride. The resulting arachidonoyl chloride is then reacted with N,N-dimethylamine in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
Another strategy involves the use of coupling agents that activate the carboxylic acid in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation. These methods are often preferred as they can proceed under milder conditions and can minimize side reactions.
A patent describes a method for synthesizing amides using amine carbamic acid salts, which could potentially be adapted for the synthesis of ADMA. google.com In this process, dimethylamine carbamate, formed in situ, acts as both an active dimethylamine carrier and a polar solvent, reacting with a carboxylic acid or its derivative. google.com
Methodological Approaches for Yield Optimization and Purity
Optimizing the yield and purity of this compound is crucial for obtaining reliable experimental results. Several factors can be manipulated to enhance the efficiency of the synthesis.
The choice of coupling reagent and reaction conditions plays a significant role. For instance, the use of more modern and efficient coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) can lead to higher yields and faster reaction times compared to older methods. nih.gov
Purification of the final product is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method to separate the desired amide from unreacted starting materials and byproducts. The choice of solvent system for elution is critical for achieving good separation. Following chromatography, the purity of the this compound is often assessed using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
To ensure the stability of the polyunsaturated arachidonoyl chain and prevent oxidation, it is important to perform the synthesis under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents. Storage of the final product at low temperatures, typically -20°C or below, is also recommended to maintain its integrity over time. caymanchem.com
Design and Synthesis of this compound Analogues and Derivatives for Research
To explore the structure-activity relationships and to develop compounds with improved pharmacological properties, various analogues and derivatives of this compound have been designed and synthesized. These modifications often target the amide head group or the fatty acid chain.
N-Alkylation and Di-alkylation Modifications of Fatty Amides
Modifications to the amide nitrogen have been a key area of investigation. While this compound itself is a di-alkylated amide, the synthesis and study of other N-alkylated and di-alkylated fatty amides have provided valuable insights. The nature of the alkyl substituents on the nitrogen atom can significantly influence the biological activity of the compound. For example, varying the size and polarity of the N-alkyl groups can affect receptor binding affinity and selectivity, as well as the metabolic stability of the molecule.
The general synthesis of these analogues follows similar principles to that of this compound, where the corresponding primary or secondary amine is used in the coupling reaction with activated arachidonic acid.
Development of Reversed Amide Derivatives for Enzymatic Stability Studies
A significant challenge in the therapeutic application of endocannabinoid-like molecules is their rapid degradation by enzymes such as fatty acid amide hydrolase (FAAH). medchemexpress.comresearchgate.net To address this, researchers have developed "reversed amide" derivatives. In these analogues, the orientation of the amide bond is reversed. nih.gov
The synthesis of these reversed amides involves coupling an arachidonic acid-derived amine with a suitable carboxylic acid. This structural change can render the molecule resistant to hydrolysis by FAAH, thereby prolonging its biological effects. nih.gov Studies on reversed amide analogues of anandamide (B1667382) have shown that they possess significantly higher stability against FAAH-induced degradation in rat brain homogenates. nih.gov This approach of creating metabolically stable analogues is a crucial strategy in the development of potential therapeutic agents based on the endocannabinoid system. nih.govresearchgate.net
Enzymatic Metabolism and Biotransformation of Arachidonoyl N,n Dimethyl Amide
Hydrolytic Pathways of Arachidonoyl-N,N-dimethyl amide
The principal hydrolytic pathway for endocannabinoids and related fatty acid amides is mediated by the enzyme fatty acid amide hydrolase (FAAH). nih.govmdpi.com This enzymatic action represents a major route for terminating the biological activity of these signaling lipids. nih.gov
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the degradation of N-acylethanolamines (NAEs), including the well-studied endocannabinoid anandamide (B1667382) (AEA). nih.govnih.govresearchgate.net FAAH terminates the signaling of these lipids by catalyzing the hydrolysis of their amide bond. nih.govnih.gov The enzyme is widely distributed in various tissues, including the brain and liver. nih.govresearchgate.net
Given that this compound is a structural analog of anandamide, it is hypothesized to be a substrate for FAAH. medchemexpress.cncaymanchem.com The enzyme's active site accommodates a variety of fatty acid amides, and while the dimethylation of the amine may affect the rate of hydrolysis compared to anandamide, the fundamental hydrolytic mechanism is expected to be similar. nih.govnih.gov The hydrolysis of anandamide by FAAH is a well-established process that leads to the termination of its signaling. nih.govmdpi.com Inhibition of FAAH has been shown to increase the endogenous levels of anandamide and other bioactive fatty acid amides, producing various physiological effects. mdpi.com
The enzymatic hydrolysis of anandamide by FAAH yields arachidonic acid and ethanolamine (B43304). nih.govresearchgate.netnih.gov This reaction breaks the amide linkage, releasing the constituent fatty acid and amine. nih.gov Based on this established mechanism, the hydrolysis of this compound by FAAH would predictably yield Arachidonic Acid and N,N-dimethylamine . This biotransformation effectively deactivates the parent compound, with the resulting arachidonic acid being available for reincorporation into phospholipids (B1166683) or for further metabolism through other enzymatic pathways, such as those involving cyclooxygenases or lipoxygenases. nih.gov
Interactive Table: Hydrolytic Metabolism of this compound
| Enzyme | Substrate | Products | Pathway |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | Arachidonic Acid, N,N-dimethylamine | Hydrolysis |
Oxidative Metabolic Pathways
In addition to hydrolysis, this compound is subject to oxidative metabolism by several enzyme families that also process anandamide and arachidonic acid. These pathways generate a variety of oxygenated metabolites. mdpi.com
Cyclooxygenase-2 (COX-2), but not its isoform COX-1, is known to metabolize endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.gov This enzymatic action represents a point of intersection between the endocannabinoid and eicosanoid signaling systems. mdpi.com Anandamide is converted by COX-2 into prostaglandin-ethanolamides (prostamides), such as PGE2-EA and PGF2α-EA. nih.gov
Considering its structural similarity to anandamide, this compound is a putative substrate for COX-2. The oxygenation of this compound by COX-2 would be expected to produce a corresponding series of prostaglandin-N,N-dimethylamides (e.g., PGD2-dimethylamide, PGE2-dimethylamide). This metabolic route would generate novel bioactive lipids, paralleling the conversion of anandamide to prostamides. nih.govnih.gov
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. nih.gov Anandamide is also a substrate for various LOX isoforms, leading to the formation of hydroxyeicosatetraenoic acid-ethanolamides (HETE-EAs). mdpi.com For instance, 12-LOX and 15-LOX can metabolize arachidonic acid into 12(S)-HETE and 15(S)-HETE, respectively. nih.gov The metabolism of anandamide by these enzymes follows a similar pattern.
This compound is likely metabolized by LOX enzymes as well. This biotransformation would result in the formation of various hydroxylated derivatives, such as 12-hydroxy-arachidonoyl-N,N-dimethyl amide and 15-hydroxy-arachidonoyl-N,N-dimethyl amide. These metabolites could possess their own distinct biological activities.
The cytochrome P450 (CYP) superfamily of enzymes represents another major pathway for the oxidative metabolism of fatty acids and their derivatives, including anandamide. nih.govnih.gov Anandamide is metabolized by several human CYP isoforms, including CYP3A4, CYP4F2, and CYP2D6, to produce a range of epoxidized and hydroxylated metabolites. nih.gov For example, CYP enzymes catalyze the epoxidation of the arachidonyl chain to form epoxyeicosatrienoic acid ethanolamides (EET-EAs) and the hydroxylation to form 20-hydroxy-anandamide (20-HETE-EA). nih.gov
Given its arachidonyl backbone, this compound is also a potential substrate for CYP-mediated oxidation. This metabolism would likely generate a profile of metabolites analogous to those of anandamide, including various epoxides (e.g., 5,6-epoxy-arachidonoyl-N,N-dimethyl amide, 8,9-epoxy-arachidonoyl-N,N-dimethyl amide, etc.) and hydroxylated products (e.g., 20-hydroxy-arachidonoyl-N,N-dimethyl amide). These enzymatic reactions are a key part of the broader metabolism of arachidonic acid and related compounds. nih.gov
Interactive Table: Oxidative Metabolism of this compound (based on known pathways for Anandamide)
| Enzyme Family | Specific Enzyme(s) | Potential Metabolites of this compound | Metabolic Action |
| Cyclooxygenase (COX) | COX-2 | Prostaglandin-N,N-dimethylamides (e.g., PGD2-DMA, PGE2-DMA) | Oxygenation |
| Lipoxygenase (LOX) | 12-LOX, 15-LOX | Hydroxy-arachidonoyl-N,N-dimethyl amides (e.g., 12-HETE-DMA, 15-HETE-DMA) | Dioxygenation |
| Cytochrome P450 (CYP) | CYP3A4, CYP4F2, etc. | Epoxides (EET-DMAs) and Hydroxylated derivatives (e.g., 20-HETE-DMA) | Epoxidation, Hydroxylation |
Interplay with Endogenous Cannabinoid and Related Lipid Metabolic Systems
This compound is a synthetic analog of the endogenous cannabinoid anandamide (AEA) medchemexpress.commedchemexpress.comcaymanchem.com. While it demonstrates weak to nonexistent binding to the human central cannabinoid (CB1) receptor, its structural similarity to anandamide places it within the complex network of fatty acid amide metabolism medchemexpress.comcaymanchem.com. The biological activities of compounds like anandamide are terminated through cellular uptake and subsequent enzymatic hydrolysis of their amide bond medchemexpress.commedchemexpress.com. The primary enzyme responsible for this degradation is Fatty Acid Amide Hydrolase (FAAH) medchemexpress.comwikipedia.org. This compound is recognized as a substrate for this enzyme, indicating its integration into the metabolic cascade of the endocannabinoid system medchemexpress.com. The metabolism of anandamide itself can lead to the formation of other lipid signaling molecules, as the liberated arachidonic acid can be reincorporated into various lipids, including diradylglycerols, other fatty acid amides, and glycerophospholipids nih.gov.
Impact of FAAH Inhibition on this compound Metabolism
Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the breakdown of bioactive fatty acid amides, including the endocannabinoid anandamide, by hydrolyzing them into their constituent fatty acid and amine nih.govnih.gov. Given that this compound is also a substrate of FAAH, its metabolic fate is directly influenced by the activity of this enzyme medchemexpress.com.
Inhibition of FAAH prevents the degradation of its substrates, leading to an increase in their endogenous concentrations wikipedia.orgnih.gov. This mechanism is a key area of research for modulating the endocannabinoid system. By blocking FAAH, the signaling actions of fatty acid amides are prolonged. Several compounds have been identified as FAAH inhibitors, each with different mechanisms of action. For example, Arachidonoyl-serotonin (AA-5-HT) has been identified as a potent, tight-binding, and non-covalent mixed inhibitor of FAAH, which is resistant to hydrolysis by the enzyme nih.gov. In contrast, another inhibitor, arachidonoylethylene glycol (AEG), acts as a competitive inhibitor and is itself hydrolyzed by FAAH nih.gov. The inhibition of FAAH has been shown to significantly increase the levels of anandamide in the brain, demonstrating the critical role this enzyme plays in regulating the levels of fatty acid amides researchgate.net.
| FAAH Inhibitor | Inhibitory Characteristics | IC50 (N18TG2 cells) | Notes |
| Arachidonoyl-serotonin (AA-5-HT) | Tight-binding, non-covalent, mixed inhibitor nih.gov | 12.0 - 26 µM nih.gov | Resistant to FAAH-catalyzed hydrolysis nih.gov |
| Arachidonoylethylene glycol (AEG) | Competitive inhibitor nih.gov | 12.0 - 26 µM nih.gov | Hydrolyzed by FAAH to arachidonic acid nih.gov |
| Malhamensilipin A | Not specified | 12.0 - 26 µM nih.gov | Natural product from algae nih.gov |
| Grenadadiene | Not specified | 12.0 - 26 µM nih.gov | Natural product from algae nih.gov |
Biosynthetic Routes of N-Acyl Amino Acids and Related Fatty Amides
The biosynthesis of fatty acid amides, a diverse class of lipids that includes N-acylethanolamines (NAEs) and N-acyl amino acids (NA-AAs), occurs through several enzymatic pathways wikipedia.orgnih.gov. The production of these molecules is a subject of ongoing research, with distinct routes being elucidated for different families within this lipid class wikipedia.orgnih.gov.
One of the most well-described pathways for NAEs like anandamide is the "transacylation-phosphodiesterase" route fao.org. This process begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from membrane phospholipids, a reaction that can be catalyzed by enzymes such as the Ca²⁺-dependent N-acyltransferase (Ca-NAT) or members of the phospholipase A/acyltransferase (PLAAT) family fao.org. Subsequently, NAPE is hydrolyzed by a specific phospholipase D, known as NAPE-PLD, to release the NAE wikipedia.orgfao.org. However, studies in mice lacking the NAPE-PLD enzyme have confirmed the existence of alternative, NAPE-PLD-independent pathways that can also produce NAEs, involving enzymes like glycerophosphodiesterase 1 (GDE1) wikipedia.orgfao.org.
The biosynthesis of N-acyl amino acids (NA-AAs) can occur via different mechanisms. A primary route involves the direct conjugation of a fatty acid with an amino acid, where an acyl-CoA thioester serves as the acyl group donor nih.gov. For instance, N-arachidonoyl glycine (B1666218) (NAGly), a significant signaling lipid, can be formed through two distinct pathways. One pathway is the direct conjugation of arachidonic acid and glycine researchgate.netresearchgate.net. The other proposed route involves the oxidation of anandamide, where the ethanolamine moiety is converted to a glycine, thus positioning anandamide as a direct precursor to NAGly researchgate.netresearchgate.net. Research has shown that FAAH can play a role in this second pathway by first hydrolyzing anandamide to release arachidonic acid, which is then preferentially used in the conjugation reaction to form NAGly researchgate.net.
| Enzyme/Protein Family | Function in Fatty Amide Biosynthesis | Pathway |
| Ca²⁺-dependent N-acyltransferase (Ca-NAT) | Catalyzes the formation of N-acyl-phosphatidylethanolamine (NAPE) fao.org | NAPE-PLD dependent pathway |
| NAPE-hydrolyzing phospholipase D (NAPE-PLD) | Hydrolyzes NAPE to produce N-acylethanolamines (NAEs) wikipedia.orgfao.org | NAPE-PLD dependent pathway |
| Glycerophosphodiesterase 1 (GDE1) | Involved in NAPE-PLD-independent NAE production fao.org | NAPE-PLD independent pathway |
| Acyl-CoA Synthetase / Ligase | Activates fatty acids to acyl-CoAs for conjugation nih.gov | N-Acyl Amino Acid Synthesis |
| Alcohol Dehydrogenase | Proposed to oxidize the ethanolamine of anandamide to form N-arachidonoyl glycine researchgate.net | N-Acyl Amino Acid Synthesis from NAEs |
Cellular and Molecular Signaling Mechanisms of Arachidonoyl N,n Dimethyl Amide
Modulation of Intracellular Signaling Cascades
Arachidonoyl-N,N-dimethyl amide has been shown to influence several key intracellular signaling pathways, although its effects are often characterized by a weaker interaction with classical cannabinoid receptors compared to other anandamide (B1667382) analogs. medchemexpress.comcaymanchem.com
Regulation of Intracellular Calcium Mobilization
Direct studies on the effect of this compound on intracellular calcium mobilization are limited. However, related arachidonic acid derivatives offer some insights. For instance, N-arachidonoyl dopamine (B1211576) (NADA), another endocannabinoid, has been observed to stimulate intracellular calcium mobilization in neuroblastoma cells, an effect that is counteracted by CB1 receptor antagonists. nih.gov The biosynthesis of anandamide, a closely related compound, is also a calcium-dependent process, suggesting that elevations in intracellular calcium can trigger the production of endocannabinoid signaling molecules. nih.gov While these findings point to a potential role for arachidonyl amides in calcium signaling, further research is needed to specifically elucidate the direct effects of this compound on intracellular calcium levels.
Activation and Deactivation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway for regulating cellular processes like growth, differentiation, and stress responses. nih.gov The activation of cannabinoid receptors is known to modulate MAPK pathways. nih.gov For example, the related compound N-arachidonoyl glycine (B1666218) (NAGly) has been shown to activate p44/42 MAPK (also known as ERK1/2). nih.gov While direct evidence for this compound is scarce, the general understanding of cannabinoid signaling suggests a potential for interaction with the MAPK pathway. nih.gov
Effects on Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
The classical signaling pathway for the CB1 receptor, to which this compound binds weakly, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. medchemexpress.comcaymanchem.comwikipedia.org This reduction in cAMP is a hallmark of Gi/o protein-coupled receptor activation. nih.gov Given the low affinity of this compound for the CB1 receptor, its impact on cAMP levels is likely to be less pronounced than that of more potent agonists. medchemexpress.comcaymanchem.com However, a definitive characterization of its effect on cAMP accumulation requires further specific investigation.
Influence on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
Extracellular signal-regulated kinase (ERK) is a key component of the MAPK signaling pathway. The phosphorylation of ERK is a critical step in the transmission of signals from the cell surface to the nucleus. As mentioned, related arachidonic acid amides have been shown to influence MAPK pathways, which includes the phosphorylation of ERK. nih.gov However, specific studies detailing the direct influence of this compound on ERK phosphorylation are currently lacking in the scientific literature.
Impact on Neurotransmitter Release and Synaptic Plasticity
A significant finding regarding the activity of this compound is its ability to inhibit gap junction cell-cell communication in rat glial cells. medchemexpress.comcaymanchem.comnih.govinvivochem.com Gap junctions are crucial for the direct exchange of ions and small molecules between adjacent cells, including astrocytes, and their modulation can have profound effects on synaptic function and plasticity. By disrupting this communication, this compound could indirectly influence neurotransmitter homeostasis and the synchronous activity of neuronal ensembles.
Endocannabinoids like 2-arachidonoyl glycerol (B35011) (2-AG) are known to act as retrograde messengers that suppress neurotransmitter release at both excitatory and inhibitory synapses. universiteitleiden.nl This modulation of synaptic transmission is a key element of synaptic plasticity. While this compound's weak affinity for CB1 receptors suggests a potentially limited role in direct retrograde signaling, its impact on glial communication points to an alternative mechanism through which it could affect synaptic function. medchemexpress.comcaymanchem.com
Transcriptional Regulation and Gene Expression Modulation
Research on a series of arachidonoylamide derivatives has demonstrated their ability to inhibit the expression of pro-inflammatory genes. benthamdirect.comresearchgate.net This is achieved through the modulation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP1). benthamdirect.comresearchgate.net In a human keratinocyte cell line, these derivatives were found to significantly inhibit the induction of inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNFα), and certain chemokines following stimulation with cytokines. researchgate.net The study indicated that these compounds inhibited both the DNA-binding activity of NF-κB and the phosphorylation of its p65 subunit. researchgate.net While it is not definitively stated that this compound was one of the derivatives studied, these findings suggest a potential anti-inflammatory role for this class of compounds through the regulation of gene expression.
Interactive Data Table: Inhibitory Action of this compound
| Target | Action | Concentration for 100% Inhibition | Cell Type | Species | Reference(s) |
| Glial Gap Junctions | Inhibition of Cell-Cell Communication | 50 µM | Glial Cells | Rat | medchemexpress.comcaymanchem.comnih.govinvivochem.com |
Modulation of Pro-inflammatory Gene Expression (e.g., NF-kB, AP-1)
The direct effects of this compound on the regulation of pro-inflammatory gene expression, specifically through the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways, have not been extensively characterized in peer-reviewed literature. However, the activities of structurally related arachidonic acid derivatives provide a framework for its potential mechanisms.
Research on other amide derivatives of arachidonic acid has demonstrated significant anti-inflammatory effects by modulating both NF-κB and AP-1 activities. In a study using human keratinocytes, certain arachidonoyl amide derivatives were found to inhibit the expression of several pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα). invivochem.com This inhibition was linked to a reduction in NF-κB DNA-binding and the phosphorylation of the p65 subunit of NF-κB. invivochem.com Interestingly, these same derivatives led to an early increase in AP-1 DNA binding, which is suggested to contribute to the repressive effects on the human iNOS promoter. invivochem.com
Furthermore, the parent molecule, arachidonic acid, and its non-metabolizable analog, 5,8,11,14-eicosatetraynoic acid (ETYA), have been shown to inhibit the nuclear translocation of NF-κB. scbt.com This is achieved by preventing the degradation of the inhibitor of NF-κB (IκB), thereby stabilizing the IκB/NF-κB complex in the cytoplasm and suppressing the expression of pro-inflammatory genes. scbt.com Given that this compound shares the arachidonoyl backbone, it is plausible that it could exert similar inhibitory effects on the NF-κB pathway. However, without direct experimental evidence, this remains a hypothesis.
| Compound | Cell Model | Key Findings on Pro-inflammatory Gene Expression |
| Arachidonic Acid Amide Derivatives | Human Keratinocytes (HaCaT) | Inhibition of iNOS, TNFα, and other pro-inflammatory genes. invivochem.com |
| Arachidonic Acid Amide Derivatives | Human Keratinocytes (HaCaT) | Inhibition of NF-κB DNA-binding and p65 phosphorylation. invivochem.com |
| Arachidonic Acid Amide Derivatives | Human Keratinocytes (HaCaT) | Increased AP-1 DNA binding, associated with iNOS promoter repression. invivochem.com |
| Arachidonic Acid / ETYA | Endothelial Cells | Inhibition of NF-κB nuclear translocation by stabilizing the IκB/NF-κB complex. scbt.com |
Effects on Enzymes Involved in Lipid Metabolism
The metabolic fate of this compound, particularly its interaction with key enzymes in lipid metabolism, is not well-documented. However, the metabolism of its close structural analog, N-arachidonoylethanolamine (anandamide or AEA), and other endocannabinoids has been extensively studied and offers insights into the potential enzymatic pathways that may affect this compound.
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of anandamide is fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to yield arachidonic acid and ethanolamine (B43304). nih.govcaymanchem.com This enzymatic action terminates the signaling of anandamide. medchemexpress.comnih.gov Given that this compound is an analog of anandamide, it is conceivable that it may also serve as a substrate or inhibitor for FAAH. However, specific studies confirming this interaction are lacking. It is noteworthy that other N-arachidonoyl amides are known to be hydrolyzed by FAAH. nih.gov
Cyclooxygenases (COX): Cyclooxygenase-2 (COX-2) is another important enzyme in the metabolism of endocannabinoids. nih.gov COX-2 can oxygenate anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) to produce prostaglandin (B15479496) glycerol esters and other bioactive metabolites. nih.govcaymanchem.com This metabolic pathway can run parallel to the FAAH-mediated degradation. The structural similarity of this compound to anandamide suggests it could potentially be a substrate for COX-2, although this has not been experimentally verified.
Lipoxygenases (LOX): Lipoxygenases represent another enzymatic pathway for the metabolism of arachidonic acid and its derivatives. medchemexpress.com Several lipoxygenases can metabolize various arachidonoyl-containing substrates. medchemexpress.com However, some studies indicate that neutral amides of arachidonate (B1239269) are not efficiently metabolized by certain types of LOX, such as platelet-type 12S-LOX. medchemexpress.com Whether this compound is a substrate for other LOX isoforms remains to be determined.
| Enzyme | Related Substrate(s) | Effect |
| Fatty Acid Amide Hydrolase (FAAH) | N-arachidonoylethanolamine (Anandamide) | Hydrolyzes anandamide, terminating its signaling. nih.govcaymanchem.com |
| Cyclooxygenase-2 (COX-2) | N-arachidonoylethanolamine (Anandamide), 2-Arachidonoylglycerol (2-AG) | Oxygenates endocannabinoids to produce prostaglandin analogs. nih.govcaymanchem.com |
| Lipoxygenases (LOX) | Arachidonic Acid and its derivatives | Can metabolize various arachidonoyl-containing substrates. medchemexpress.com |
Preclinical Mechanistic Studies and Biological Effects of Arachidonoyl N,n Dimethyl Amide
Investigations in Animal Models of Pain and Nociception
Evaluation of Analgesic Efficacy
While direct studies on the analgesic efficacy of Arachidonoyl-N,N-dimethyl amide are not extensively detailed in the provided search results, the broader context of related compounds suggests a potential role in pain modulation. For instance, N-arachidonoyl-glycine (NA-glycine), another arachidonic acid-amino acid conjugate, has demonstrated analgesic effects in acute pain models and has been shown to reduce allodynia in a rat model of inflammatory pain. nih.gov This suggests that compounds structurally related to arachidonic acid can influence pain pathways. The endocannabinoid system, to which arachidonoyl amides are related, is a known modulator of pain. nih.govescholarship.org
Mechanisms Underlying Antinociceptive Actions in Various Pain Models
The mechanisms through which arachidonyl amides may exert antinociceptive effects are complex and can involve various targets. For example, the effects of NA-glycine in a rat inflammatory pain model were found to be independent of cannabinoid CB1 and CB2 receptors, suggesting alternative pathways. nih.gov One possibility is the competition with anandamide (B1667382) for the enzyme fatty acid amide hydrolase (FAAH), which could lead to increased anandamide levels. nih.gov However, in the case of NA-glycine, this was considered unlikely to be the primary mechanism. nih.gov
Research into other related compounds, such as N-arachidonoyl dopamine (B1211576) (NADA), has shown that it can decrease systemic inflammatory responses in mouse models of inflammation, an effect mediated by the transient receptor potential vanilloid 1 (TRPV1). nih.gov This highlights the diversity of receptors and pathways that can be modulated by arachidonic acid derivatives to influence nociception and inflammation. The antinociceptive effects of some compounds are also being explored through their interaction with cannabinoid, opioidergic, muscarinic, and serotoninergic pathways. scienceopen.com
Research into Neuroprotective Roles and Mechanisms
Protection Against Excitotoxicity and Neuronal Injury
Excitotoxicity is a process of neuronal death initiated by the overstimulation of glutamate (B1630785) receptors, leading to excessive calcium influx and the activation of proteases like calpains. nih.gov While direct evidence for this compound in preventing excitotoxicity is not specified, related compounds have shown neuroprotective properties. N-arachidonoyl dopamine (NADA) has demonstrated protective and antioxidative effects in cortical neurons and other neural cell cultures. nih.gov This suggests that arachidonic acid derivatives could have a role in mitigating neuronal damage. The mechanisms underlying such protection may involve the modulation of various signaling pathways that are disrupted during excitotoxicity. nih.gov
Contributions to Neuronal Maintenance and Function
This compound has been shown to inhibit gap junction intercellular communication in rat glial cells at a concentration of 50 μM. caymanchem.commedchemexpress.cominvivochem.com Gap junctions are crucial for communication between adjacent cells, and their modulation can have significant effects on neuronal function. The inhibition of this communication pathway by this compound suggests a potential role in regulating neuronal network activity and maintenance.
Anti-inflammatory Actions and Immunomodulation
The anti-inflammatory potential of arachidonic acid derivatives is an active area of research. N-arachidonoyl dopamine (NADA) has been shown to potently decrease in vivo systemic inflammatory responses in various mouse models of inflammation. nih.gov These effects are mediated through the TRPV1 receptor on nonhematopoietic cells, suggesting a novel anti-inflammatory mechanism. nih.gov
Furthermore, N-arachidonoyl glycine (B1666218) (NAGly) has been identified as a potent chemoattractant for microglia, the resident immune cells of the central nervous system. nih.gov This directed migration is mediated through the GPR18 receptor. nih.gov The ability to modulate microglial migration is a key aspect of immunomodulation within the central nervous system, as microglia play a critical role in both initiating and resolving inflammation. nih.gov Serotonin amides, a related class of compounds, have also demonstrated anti-inflammatory effects by inhibiting the expression of caspases and mediators of arachidonic acid. scienceopen.com
Interactive Table of Research Findings
| Compound | Biological Effect | Model System | Key Findings | Relevant Receptors/Enzymes |
| This compound | Inhibition of cell-cell communication | Rat glial cells | 100% inhibition of gap junction intercellular communication at 50 μM. caymanchem.commedchemexpress.cominvivochem.com | Gap Junctions |
| N-arachidonoyl-glycine (NA-glycine) | Analgesia | Rat inflammatory pain model | Reduced allodynia, effects were independent of CB1 and CB2 receptors. nih.gov | Fatty acid amide hydrolase (FAAH) nih.gov |
| N-arachidonoyl-glycine (NA-glycine) | Microglial migration | BV-2 microglia, HEK293-GPR18 cells | Potently drives cellular migration at sub-nanomolar concentrations. nih.gov | GPR18 nih.gov |
| N-arachidonoyl dopamine (NADA) | Anti-inflammatory | Mouse models of inflammation | Potently decreases systemic inflammatory responses. nih.gov | Transient receptor potential vanilloid 1 (TRPV1) nih.gov |
| N-arachidonoyl dopamine (NADA) | Neuroprotection | Cortical neurons, hippocampal slice cultures | Exerts protective and antioxidative properties. nih.gov | Not specified |
Suppression of Pro-inflammatory Mediator Production
Detailed research specifically investigating the direct effects of this compound on the production of pro-inflammatory mediators such as cytokines, chemokines, or prostaglandins (B1171923) is limited. While the broader category of lipids to which it belongs is involved in inflammation, specific data on how this particular compound modulates the synthesis or release of these mediators is not well-documented in peer-reviewed studies. General statements from some commercial suppliers suggest a potential role in modulating inflammation, but these are not typically substantiated with detailed experimental data. scbt.comlookchem.com
Effects on Immune Cell Function
Specific studies detailing the direct impact of this compound on the function of various immune cells, including macrophages, lymphocytes, or neutrophils, are not readily found in the reviewed scientific literature. The functional consequences of its known activity as a gap junction inhibitor on immune cell coordination or activation have not been specifically elucidated.
Modulation of Key Cellular Processes
The influence of this compound on fundamental cellular behaviors such as movement, growth, and programmed cell death has been a subject of general interest due to its relationship with the endocannabinoid system, but specific findings remain sparse.
Regulation of Cellular Migration and Proliferation
There is a lack of specific published research focused on the effects of this compound on the regulation of cellular migration and proliferation. Consequently, there are no established findings or data tables to report on its potential migratory or proliferative effects on specific cell types.
Influence on Apoptosis Pathways
The direct influence of this compound on apoptosis, or programmed cell death, is not well-characterized in the scientific literature. While related compounds and the broader endocannabinoid system have known roles in regulating apoptosis, specific studies detailing the mechanisms by which this compound might induce or inhibit apoptotic pathways, such as caspase activation or Bcl-2 family protein modulation, are not available.
Advanced Research Methodologies and Future Directions in Arachidonoyl N,n Dimethyl Amide Studies
In Vitro and In Vivo Pharmacological Assay Techniques for Functional Characterization
The functional characterization of Arachidonoyl-N,N-dimethyl amide relies on a suite of in vitro and in vivo pharmacological assays designed to probe its interactions with biological targets and its effects on cellular and systemic processes.
In vitro, a primary focus is on receptor binding and activity. While ANDA is recognized as an analog of anandamide (B1667382), it demonstrates weak or no binding to the human central cannabinoid (CB1) receptor, with a Ki value greater than 1 µM. invivochem.comcaymanchem.commedchemexpress.cn This contrasts with the activity of other endocannabinoids like anandamide (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG), which bind to both CB1 and peripheral cannabinoid (CB2) receptors. invivochem.comnih.gov Assays measuring intracellular calcium concentration in cells engineered to overexpress specific receptors, such as the transient receptor potential vanilloid 1 (TRPV1), are also employed to characterize the activity of related compounds. nih.gov For instance, the effect of substances on intracellular calcium can be determined using fluorescent probes like Fluo-3. nih.gov
Another significant in vitro finding is ANDA's potent inhibition of gap junction intercellular communication. At a concentration of 50 µM, it completely blocks this form of cell-to-cell communication in rat glial cells. invivochem.comcaymanchem.commedchemexpress.cn
In vivo studies are crucial for understanding the physiological and behavioral effects of ANDA. These often involve animal models to assess outcomes like analgesia and anti-inflammatory responses. For example, in studies of related compounds, the formalin test in rodents is used to evaluate pain responses. nih.gov
Analytical Methodologies for Quantitative and Qualitative Analysis
Precise and sensitive analytical methods are paramount for the detection and quantification of this compound and its metabolites in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of endocannabinoids and related lipids due to its high sensitivity and selectivity. nih.govuzh.ch This technique is essential for measuring the levels of ANDA and its potential metabolites in tissues and fluids.
The process typically involves several key steps. First, analytes are extracted from the biological matrix, often using protein precipitation with solvents like acetonitrile, followed by solid-phase extraction (SPE) to clean up the sample. uzh.chnih.gov Chromatographic separation is then achieved using a liquid chromatography system, often with a C18 or a specialized column like the Zorbax SB-CN. nih.govuzh.ch Gradient elution with mobile phases consisting of solvents like methanol, water, and acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid, is used to separate the compounds of interest. nih.govuzh.ch
The separated compounds are then introduced into a triple-quadrupole mass spectrometer. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and a corresponding product ion for each analyte. uzh.chfrontiersin.org For enhanced sensitivity in the detection of related compounds like anandamide, silver acetate has been added to the mobile phase. nih.gov
Validated LC-MS/MS methods can achieve low limits of quantification (LLOQ), often in the picogram per microliter (pg/μl) or nanomolar (nM) range, allowing for the detection of endogenous levels of these lipids. nih.govspringernature.com
Spectroscopic Techniques for Structural Elucidation in Complex Biological Matrices
While LC-MS/MS is excellent for quantification, other spectroscopic techniques are vital for the definitive structural elucidation of novel compounds or metabolites, especially within complex biological matrices. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) can provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Though specific applications of these techniques directly to ANDA in complex matrices are not detailed in the provided search results, they represent a crucial component of the analytical toolkit for lipidomics and natural product chemistry.
Structural Biology and Computational Modeling Approaches
Understanding the interaction of this compound with its molecular targets at an atomic level is key to deciphering its mechanism of action and for the rational design of new therapeutic agents.
Receptor-Ligand Docking and Molecular Dynamics Simulations
Computational methods like receptor-ligand docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules like ANDA to their protein targets. nih.gov Docking algorithms aim to predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. nih.gov These methods employ search algorithms and scoring functions to evaluate different poses. nih.gov
Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, exploring the conformational changes that occur over time. nih.gov For instance, MD simulations of anandamide in a phospholipid bilayer have revealed that its polar headgroup resides at the lipid-water interface while the nonpolar acyl chain extends into the membrane's hydrocarbon core. nih.gov Such studies are crucial for understanding how membrane-associated proteins might access their ligands. nih.gov These computational approaches can offer insights into the subtle differences in how ANDA and other endocannabinoids interact with their targets, potentially explaining their varied pharmacological profiles.
Enzyme Active Site Analysis and Inhibitor Design
This compound is an analog of anandamide, whose biological effects are terminated by the enzyme fatty acid amide hydrolase (FAAH). invivochem.commedchemexpress.cn Therefore, understanding how ANDA and related compounds interact with the active site of FAAH and other metabolizing enzymes is of significant interest.
Structure-activity relationship (SAR) studies, which involve synthesizing and testing a series of related compounds, are crucial for probing the requirements for enzyme inhibition. For example, studies on N-arachidonoyl-amino acids as potential FAAH inhibitors have shown that the potency and enantioselectivity of these inhibitors can vary depending on the animal species. nih.govelsevier.com N-arachidonoyl-glycine, for instance, is a potent inhibitor of rat and mouse FAAH. nih.govelsevier.com
Computational analysis of the enzyme's active site, often derived from X-ray crystallography or cryo-electron microscopy structures, can guide the design of novel and more potent inhibitors. By understanding the key interactions between a ligand and the amino acid residues in the active site, medicinal chemists can rationally design molecules with improved affinity and selectivity. This approach is critical for developing new therapeutic agents that target the endocannabinoid system.
Emerging Research Areas and Unexplored Mechanistic Pathways
The scientific inquiry into the bioactivity of this compound, an analog of the endocannabinoid anandamide, is at a nascent stage, with significant potential for discovery. While initial research has provided foundational knowledge, numerous avenues remain to be explored to fully elucidate its physiological and pharmacological roles. The focus of ongoing and future research is gradually shifting towards identifying novel molecular targets and understanding its interplay with other endogenous lipid signaling pathways.
Identification of Novel Target Receptors or Enzymes
Current understanding of the receptor profile for this compound is primarily defined by its relationship to the classical cannabinoid receptors. However, emerging research suggests that its biological activity may extend beyond these initial targets.
Initial binding assays have demonstrated that this compound exhibits weak or no affinity for the human central cannabinoid (CB1) receptor, with a Ki value greater than 1 µM. medchemexpress.cnmedchemexpress.comcaymanchem.cominvivochem.commedchemexpress.com This low affinity suggests that the primary pharmacological effects of this compound may not be mediated through direct activation of CB1 receptors, unlike its parent compound, anandamide. While it is categorized as an endocannabinoid that can bind to both central (CB1) and peripheral (CB2) cannabinoid receptors, specific binding affinities and functional activities at the CB2 receptor are not as extensively documented in publicly available research. invivochem.com
A significant and well-documented finding is the ability of this compound to inhibit gap junction intercellular communication in rat glial cells. medchemexpress.cncaymanchem.cominvivochem.com At a concentration of 50 µM, it completely blocks this form of cellular communication. medchemexpress.cncaymanchem.cominvivochem.com This points towards a potential mechanism of action that is independent of the classical cannabinoid receptors and opens up a novel area of investigation into its effects on cellular connectivity and signaling.
Future research is anticipated to focus on screening this compound against a broader range of receptor and enzyme panels to identify previously unknown molecular targets. This could include orphan G protein-coupled receptors (GPCRs), ion channels, and other enzymes involved in lipid signaling. The metabolism of this compound is also an area ripe for investigation. While the biological actions of anandamide are terminated by the enzyme fatty acid amide hydrolase (FAAH), the specific enzymes responsible for the synthesis and degradation of this compound have not been definitively identified. medchemexpress.cnmedchemexpress.commedchemexpress.com
Table 1: Known Molecular Interactions of this compound
| Molecular Target | Interaction Type | Finding |
| Cannabinoid Receptor 1 (CB1) | Binding Affinity | Weak or no binding (Ki >1 µM) |
| Gap Junctions | Inhibition | 100% inhibition of intercellular communication in rat glial cells at 50 µM |
| Fatty Acid Amide Hydrolase (FAAH) | Metabolism | Presumed to be involved due to structural similarity to anandamide, but direct evidence is lacking. |
Exploration of Potential Synergistic or Antagonistic Interactions with Other Bioactive Lipids
The landscape of lipid signaling is characterized by complex networks of interactions, where the activity of one lipid mediator can be modulated by the presence of others. The potential for this compound to engage in such synergistic or antagonistic interactions with other bioactive lipids is a critical and largely unexplored area of research.
Given its structural similarity to anandamide, it is plausible that this compound could influence the endocannabinoid system indirectly. For instance, by competing for metabolic enzymes, it could potentially alter the levels of other endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), thereby modulating their signaling. However, direct experimental evidence for such interactions is currently lacking.
Research into related N-acyl amides has revealed intricate cross-talk with other lipid signaling pathways. For example, N-arachidonoyl dopamine (B1211576) (NADA) has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) receptor and is metabolized by enzymes such as catechol-O-methyltransferase (COMT) and cytochrome P450s. nih.gov Similarly, N-arachidonoyl glycine (B1666218) (NAGly) has been identified as an agonist for GPR18 and GPR55. While these findings are not directly applicable to this compound, they highlight the potential for N-acyl amides to have diverse and complex interactions.
Future studies should investigate the co-administration of this compound with other well-characterized bioactive lipids, such as other endocannabinoids, eicosanoids, and sphingolipids, to assess for any potentiation or inhibition of their effects. Such studies would be instrumental in building a comprehensive understanding of the physiological role of this compound within the broader lipid signaling network.
Table 2: Potential Areas for Interaction Studies
| Bioactive Lipid Class | Potential Interaction | Rationale |
| Endocannabinoids (e.g., Anandamide, 2-AG) | Synergistic or Antagonistic | Competition for metabolic enzymes; allosteric modulation of receptors. |
| Eicosanoids (e.g., Prostaglandins (B1171923), Leukotrienes) | Modulation of Inflammatory Pathways | Structural precursor (arachidonic acid) is shared; potential for cross-talk in inflammatory signaling. |
| Sphingolipids (e.g., Ceramide, Sphingosine-1-phosphate) | Influence on Cellular Processes | Both lipid classes are involved in fundamental cellular processes like apoptosis and proliferation. |
Q & A
Q. Methodological Answer :
- Structural Determinants : The arachidonoyl backbone is critical for receptor affinity, while the dimethyl group reduces hydrogen-bonding potential compared to endogenous ligands like anandamide (N-arachidonoylethanolamide). This substitution may lower binding efficacy in assays using synaptosomal membranes .
- Data Contradictions : Discrepancies in reported bioactivity (e.g., inhibition of twitch response vs. receptor binding) may arise from assay conditions. For example:
Advanced: How does solvent choice impact the experimental outcomes of this compound in catalysis or biomolecular studies?
Q. Methodological Answer :
- Catalytic Applications : In peptide-based catalysts (e.g., bromination reactions), N,N-dimethyl amides enhance reaction rates by modulating electron density and steric effects. Use anhydrous DMF or dichloromethane to maintain catalyst-substrate interactions .
- Biomolecular Studies : In aqueous-organic mixtures (e.g., DMF/water), the compound’s solubility and aggregation state depend on solvent polarity. For NMR in D₂O, employ sonication or micellar systems (e.g., SDS) to disperse the compound .
Advanced: What synthetic strategies minimize byproduct formation during the preparation of N,N-dimethyl amide derivatives?
Q. Methodological Answer :
- Direct Amidation : Use DMF as both solvent and reactant under microwave irradiation (300 W, 1–2 minutes) to achieve high yields (80–85%) while reducing side products like N-ethyl or desethyl analogs .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate N,N-dimethyl amides from polar impurities. Monitor by LC-MS for intermediates (e.g., m/z 348.3 for arachidonoyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
